molecular formula C8H9BrN4S B13067264 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13067264
M. Wt: 273.16 g/mol
InChI Key: GILGYZBRXSYQJL-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a bromine atom, a thiophene ring, and a triazole ringThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiophene and triazole rings contributes to its bioactivity .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the bromine atom, thiophene ring, and triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9BrN4S

Molecular Weight

273.16 g/mol

IUPAC Name

5-bromo-1-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9BrN4S/c9-7-11-8(10)12-13(7)4-3-6-2-1-5-14-6/h1-2,5H,3-4H2,(H2,10,12)

InChI Key

GILGYZBRXSYQJL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=NC(=N2)N)Br

Origin of Product

United States

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